N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide
Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide is a complex organic compound that features a benzoxazole moiety linked to a dichloromethoxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide typically involves the following steps:
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Formation of the Benzoxazole Ring: : The benzoxazole ring can be synthesized from 2-aminophenol and an appropriate aldehyde or carboxylic acid derivative. This reaction often requires a catalyst such as polyphosphoric acid or a metal catalyst like zinc chloride under reflux conditions .
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Coupling Reaction: : The benzoxazole derivative is then coupled with 4-bromoaniline through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination .
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Final Amidation: : The resulting intermediate is then reacted with 3,5-dichloro-2-methoxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to form the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide can undergo various chemical reactions, including:
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Oxidation: : The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
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Substitution: : The chlorine atoms can be substituted with nucleophiles like amines or thiols under appropriate conditions .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide has several scientific research applications:
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Medicinal Chemistry: : It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the presence of the benzoxazole moiety, which is known for its biological activity.
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Materials Science: : The compound can be used in the development of fluorescent probes and sensors due to its photophysical properties.
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Organic Synthesis: : It serves as an intermediate in the synthesis of more complex molecules and can be used in various coupling reactions.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide involves its interaction with specific molecular targets:
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Enzyme Inhibition: : It may inhibit enzymes like tyrosine kinases or phosphatases, which are involved in cell signaling pathways.
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DNA Intercalation: : The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichlorobenzamide: Lacks the methoxy group, which may affect its biological activity and solubility.
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide: Contains an additional methoxy group, potentially altering its electronic properties and reactivity.
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide is unique due to the combination of the benzoxazole ring and the dichloromethoxybenzamide structure, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research fields.
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O3/c1-27-19-15(10-13(22)11-16(19)23)20(26)24-14-8-6-12(7-9-14)21-25-17-4-2-3-5-18(17)28-21/h2-11H,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQCOWMAXMCJIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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